

Technical Support Center: Antimony Pentachloride (SbCl5) Material Compatibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony pentachloride*

Cat. No.: *B147860*

[Get Quote](#)

This guide provides technical information and answers to frequently asked questions regarding the chemical compatibility of **Antimony Pentachloride** (SbCl5) with common laboratory materials. Proper material selection is critical to ensure experimental integrity, user safety, and equipment longevity.

Frequently Asked Questions (FAQs)

Q1: What is **Antimony Pentachloride** (SbCl5) and why is material selection so important?

A1: **Antimony pentachloride** is a colorless to reddish-yellow oily liquid that is highly corrosive and reactive.^{[1][2]} It is a strong Lewis acid and oxidizing agent used as a catalyst and in organic chlorinations.^{[3][4]} Material selection is critical because SbCl5 reacts violently with water (including moisture in the air) to form hydrochloric acid (HCl) and antimony pentoxide, which can corrode materials not resistant to strong acids.^{[1][2]} It can also melt and carbonize certain plastics.^[2]

Q2: Which plastics are safe to use with SbCl5?

A2: Fluorinated plastics are the most recommended materials for handling and storing SbCl5. Polytetrafluoroethylene (PTFE) is an excellent choice.^{[2][4]} Other compatible fluoropolymers include Polyvinylidene fluoride (PVDF).^{[4][5]}

Q3: Which plastics should be absolutely avoided with SbCl5?

A3: You should avoid all non-fluorinated plastics. SbCl₅ is known to melt and carbonize these materials.^[2] Materials such as Polypropylene (PP), Acetal, Nylon (Polyamide), and Polyvinyl chloride (PVC) are not recommended and are considered non-resistant.^{[4][5]}

Q4: Which metals are generally compatible with SbCl₅ under anhydrous conditions?

A4: Under completely dry (anhydrous) conditions, some metals show good resistance to SbCl₅. Chemical compatibility charts rate Aluminum, Carbon Steel, Cast Iron, and Stainless Steels (304, 316) as having excellent compatibility.^[6]

Q5: I am using stainless steel equipment, but I am seeing signs of corrosion. Why is this happening?

A5: This is a common issue. While stainless steel is rated as compatible, this rating assumes anhydrous conditions. SbCl₅ is highly sensitive to moisture.^[3] In the presence of even trace amounts of moisture from the atmosphere, it hydrolyzes to form hydrochloric acid.^[2] This resulting HCl is highly corrosive to stainless steel and other metals, causing etching and damage.^[2] Therefore, if you are handling SbCl₅ in anything other than a completely inert and dry atmosphere, corrosion of stainless steel is likely.

Q6: Are there any metals that should always be avoided?

A6: Yes. SbCl₅ is incompatible with copper and brass.^[7] It is also recommended not to use aluminum containers for storage, despite some general compatibility ratings, due to the high risk of corrosion from moisture-induced HCl formation.^[8]

Q7: Can I use standard plastic lab equipment like disposable syringes or septa with SbCl₅?

A7: No, this is strongly discouraged. Standard disposable lab equipment is typically made from non-fluorinated plastics like polypropylene or polyethylene. SbCl₅ will melt and carbonize these materials, leading to sample contamination and equipment failure.^[2] Only use syringes and equipment made from glass or PTFE.

Q8: What type of personal protective equipment (PPE), specifically gloves, should I use?

A8: For hand protection, nitrile or chloroprene gloves are recommended.^[9] Always inspect gloves for any damage before use and use proper removal techniques to avoid skin contact.^[9]

It is also advisable to consult your specific glove manufacturer's compatibility data for **antimony pentachloride**.^[9] For clothing, materials like chlorinated polyethylene have been suggested for splash protection.^[1]

Q9: What are the ideal long-term storage containers for SbCl₅?

A9: SbCl₅ must be stored in tightly sealed glass or PTFE containers to protect it from moisture.

[2] Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.^[3]

[9]

Data Presentation: Compatibility Tables

The following tables summarize the compatibility of SbCl₅ with various materials based on available chemical resistance data. The ratings are for ambient temperatures unless otherwise noted.

Table 1: Compatibility of SbCl₅ with Common Laboratory Plastics

Material	Common Abbreviation	Compatibility Rating	Notes
Polytetrafluoroethylene	PTFE	A - Excellent[2][4]	Recommended for storage and handling. [2]
Polyvinylidene Fluoride	PVDF	A - Excellent[4][5]	Suitable for direct contact.
Polypropylene	PP	D - Not Recommended[4][5]	Melts and carbonizes. [2]
Polyvinyl Chloride	PVC	D - Not Recommended[5]	Not resistant.
Polyamide (Nylon)	PA	D - Not Recommended[5]	Not resistant.
Acetal	POM	D - Not Recommended[4]	Not resistant.
Nitrile Rubber	NBR	B - Good[9]	Suitable for gloves.[9]
Chloroprene (Neoprene)	B - Good[9]	Suitable for gloves.[9]	

Rating Key: A = Excellent; B = Good; C = Fair; D = Not Recommended.

Table 2: Compatibility of SbCl₅ with Common Laboratory Metals

Material	Grade / Type	Compatibility Rating	Notes
Stainless Steel	304, 316	A - Excellent (Anhydrous) [6]	D - Not Recommended (Moist). Corrodes rapidly in the presence of moisture due to HCl formation. [2]
Aluminum	A - Excellent (Anhydrous) [6]		D - Not Recommended. Storage in aluminum containers is explicitly advised against. [8]
Carbon Steel	A - Excellent (Anhydrous) [6]		Highly susceptible to corrosion in the presence of moisture.
Cast Iron	A - Excellent (Anhydrous) [6]		Highly susceptible to corrosion in the presence of moisture.
Copper	D - Not Recommended [7]		Incompatible.
Brass	D - Not Recommended [7]		Incompatible.
Glass	Borosilicate	A - Excellent [2]	Recommended for storage and reaction vessels. [2]

Rating Key: A = Excellent; D = Not Recommended.

Experimental Protocols

Protocol for Material Compatibility Testing (Immersion Method)

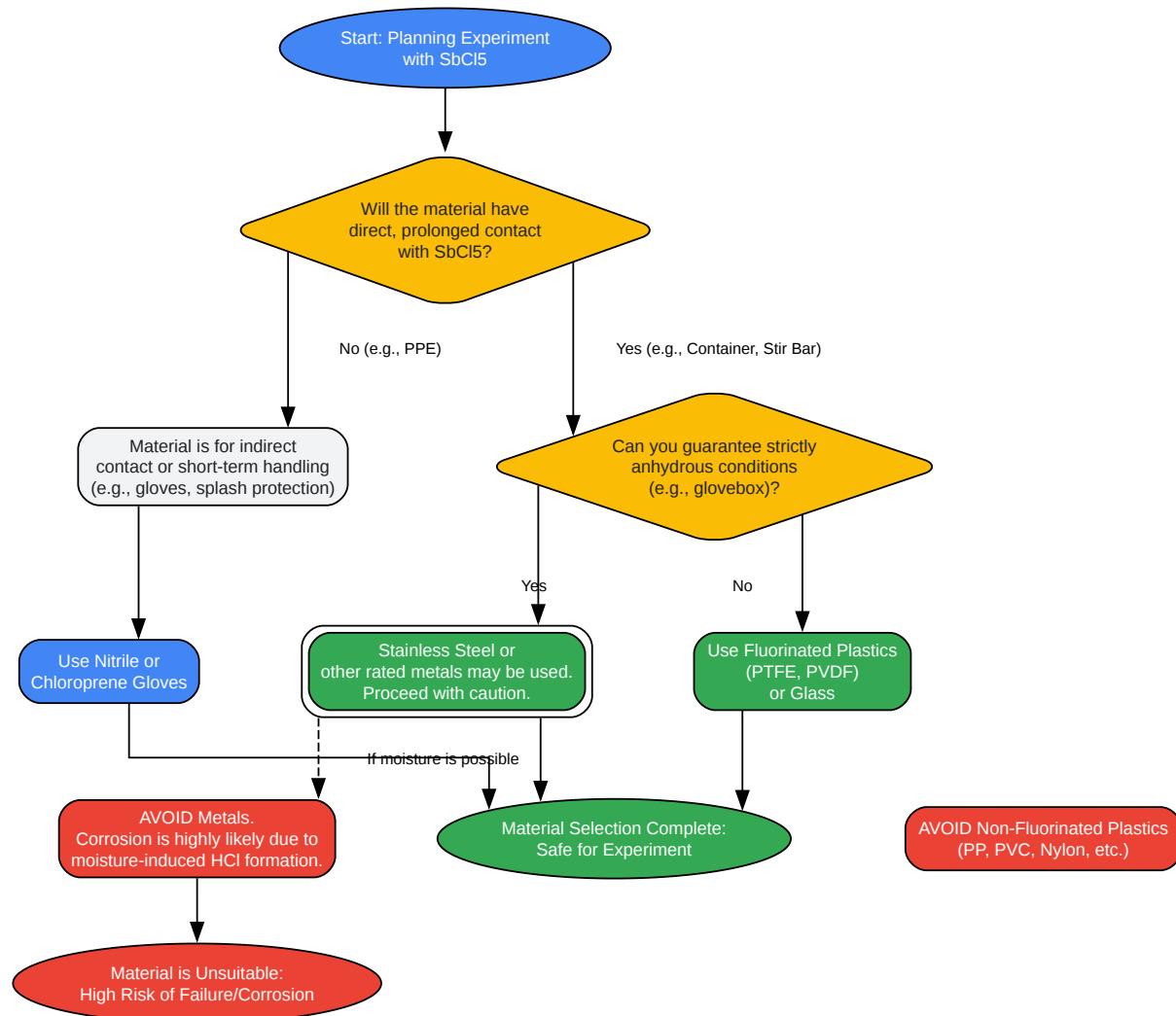
While extensive compatibility data exists, it is best practice to test materials under your specific experimental conditions (e.g., temperature, pressure, duration). The following is a general protocol for immersion testing.

Objective: To determine the resistance of a material to SbCl₅ under specific laboratory conditions.

Materials:

- Material coupons (small, pre-weighed samples of the plastic or metal to be tested).
- Anhydrous SbCl₅.
- Inert atmosphere glovebox or fume hood with a dry environment.
- Glass or PTFE container with a tightly sealing lid.
- Analytical balance.
- Calipers.
- Microscope.

Methodology:


- Preparation: Clean each material coupon with a suitable solvent (e.g., isopropanol), dry it completely, and record its initial weight to four decimal places and its dimensions.
- Immersion: Inside an inert atmosphere glovebox, place the coupons in a glass or PTFE container. Add enough anhydrous SbCl₅ to fully submerge the coupons.
- Sealing: Tightly seal the container to prevent the ingress of atmospheric moisture.
- Exposure: Store the container at the desired experimental temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days).
- Removal and Cleaning: After the exposure period, carefully remove the coupons inside the glovebox. Quench the residual SbCl₅ with an appropriate solvent. Clean the coupons

thoroughly to remove any residue and dry them completely.

- Analysis:
 - Record the final weight of the dried coupons. Calculate the percentage of weight change.
 - Measure the dimensions to check for any swelling or shrinking.
 - Visually inspect the coupons under a microscope for any signs of degradation, such as discoloration, cracking, pitting, or etching.
- Conclusion: Based on the changes in weight, dimensions, and appearance, assess the material's compatibility. A significant change indicates poor compatibility.

Troubleshooting & Logic Diagrams

The following workflow provides a logical path for selecting the appropriate materials when working with **Antimony Pentachloride**.

[Click to download full resolution via product page](#)

Caption: Material selection workflow for SbCl₅ applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony pentachloride | SbCl₅ | CID 24294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimony pentachloride - Wikipedia [en.wikipedia.org]
- 3. Antimony pentachloride Manufacturers, SDS [mubychem.com]
- 4. Chemical Resistance of Plastics [gtek.com]
- 5. kendrion.com [kendrion.com]
- 6. graco.com [graco.com]
- 7. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. research.uga.edu [research.uga.edu]
- To cite this document: BenchChem. [Technical Support Center: Antimony Pentachloride (SbCl₅) Material Compatibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147860#sbc15-compatibility-with-common-laboratory-plastics-and-metals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com